Enhanced Lipophilicity and Predicted Membrane Permeability Compared to Mono-Halogenated Analogs
The presence of the 2-bromo-6-fluorophenyl substituent increases the calculated LogP (cLogP) relative to mono-halogenated or unsubstituted 5-aryl-3-aminopyrazoles, enhancing predicted passive membrane permeability. This is a key differentiator for achieving oral bioavailability in kinase inhibitor programs .
| Evidence Dimension | Predicted Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP: 3.03 (estimated) |
| Comparator Or Baseline | 5-phenyl-1H-pyrazol-3-amine (cLogP: ~1.5); 5-(2-fluorophenyl)-1H-pyrazol-3-amine (cLogP: ~2.0) |
| Quantified Difference | cLogP increase of approximately 1.0–1.5 log units relative to mono-halogenated or unsubstituted analogs |
| Conditions | Predicted values based on fragment-based calculation methods (e.g., KOWWIN, ACD/LogP). |
Why This Matters
Higher cLogP within a favorable range (1–4) correlates with improved passive diffusion across biological membranes, a critical parameter for oral drug candidates.
